molecular formula C17H10N2O3S B2871266 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole CAS No. 68118-84-3

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole

Cat. No.: B2871266
CAS No.: 68118-84-3
M. Wt: 322.34
InChI Key: CKPDISQPBTUYSR-UHFFFAOYSA-N
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Description

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole is a heterocyclic compound that combines a furan ring, a benzothiazole ring, and a nitrophenyl group.

Scientific Research Applications

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole has several scientific research applications:

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in medicine and other fields . Additionally, more studies could be conducted to gain a deeper understanding of its biochemical functions and its interactions with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole typically involves multi-step reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction. This reaction starts with 2-bromo-5-nitrofuran and involves coupling with a phenyl boronic acid derivative under microwave irradiation in the presence of a palladium catalyst .

Industrial Production Methods

the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole involves its interaction with cellular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis. In anticancer applications, it inhibits cell proliferation by interfering with DNA replication and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Nitrophenyl)furan-2-yl]-1,3-benzothiazole
  • 2-[5-(2-Nitrophenyl)furan-2-yl]-1,3-benzothiazole
  • 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-thiazole

Uniqueness

2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole is unique due to its specific combination of a furan ring, a benzothiazole ring, and a nitrophenyl group, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[5-(3-nitrophenyl)furan-2-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S/c20-19(21)12-5-3-4-11(10-12)14-8-9-15(22-14)17-18-13-6-1-2-7-16(13)23-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPDISQPBTUYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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